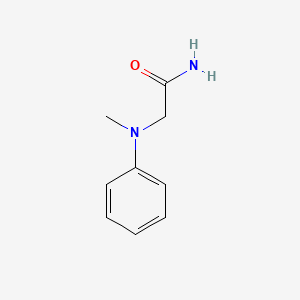
2-(N-methylanilino)acetamide
Overview
Description
2-(N-methylanilino)acetamide, also known as NMA, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 175.21 g/mol. NMA is an aniline derivative and is used as a starting material for the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of other compounds, such as amides, esters, and aldehydes. NMA is an important intermediate in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the analgesic ibuprofen.
Scientific Research Applications
2-(N-methylanilino)acetamide is widely used in scientific research due to its versatile range of applications. It is used as a starting material in the synthesis of various pharmaceuticals, as well as other compounds. It is also used as a reagent in the synthesis of amides, esters, and aldehydes. This compound is also used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the analgesic ibuprofen. Additionally, this compound is used in the synthesis of various other compounds, such as dyes and pigments, optical brighteners, and fluorescent probes.
Mechanism of Action
2-(N-methylanilino)acetamide is an organic compound that is used as a starting material for the synthesis of various pharmaceuticals and other compounds. The mechanism of action of this compound is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds allow this compound to interact with other molecules, including those found in pharmaceuticals, and to form stable molecules. This interaction is essential for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to interact with various enzymes, hormones, and other molecules in the body. It has been shown to affect the activity of enzymes involved in the metabolism of drugs, as well as the activity of hormones involved in the regulation of physiological processes. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The use of 2-(N-methylanilino)acetamide in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to obtain and use. Additionally, it is a versatile compound, and it can be used in a variety of reactions. However, there are a few limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can easily decompose if not handled properly. Additionally, it is a toxic compound, and it should be handled with caution.
Future Directions
The use of 2-(N-methylanilino)acetamide in scientific research has opened up a number of new possibilities. In the future, researchers may be able to use this compound to synthesize more complex compounds and drugs. Additionally, this compound may be used to develop new diagnostic tests and treatments for various diseases. Furthermore, this compound may be used to develop new materials with unique properties, such as optical brighteners and fluorescent probes. Finally, this compound may be used to develop new methods of synthesizing pharmaceuticals and other compounds, which could lead to more efficient and cost-effective production processes.
Synthesis Methods
2-(N-methylanilino)acetamide can be synthesized in a variety of ways, including the reaction of aniline with acetic anhydride, the reaction of aniline with ethyl chloroacetate, and the reaction of aniline with sodium acetate. The most commonly used method is the reaction of aniline with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction results in the formation of this compound, which can then be isolated and purified by recrystallization.
properties
IUPAC Name |
2-(N-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(7-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJBMDKZNAERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305720 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21911-76-2 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)



![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)


